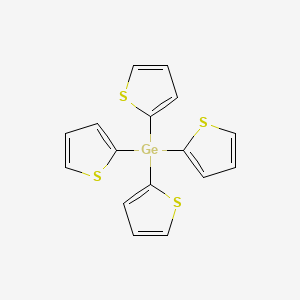
Tetra(thiophen-2-yl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra(thiophen-2-yl)germane is an organogermanium compound where a germanium atom is bonded to four thiophen-2-yl groups. Thiophenes are five-membered heterocyclic compounds containing sulfur. The incorporation of germanium into organic frameworks can impart unique properties, making such compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetra(thiophen-2-yl)germane typically involves the reaction of germanium tetrachloride with thiophen-2-yl lithium or thiophen-2-yl magnesium bromide (Grignard reagent). The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
GeCl4+4C4H3S−Li→Ge(C4H3S)4+4LiCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reagent purity, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiophene rings may be oxidized to sulfoxides or sulfones.
Substitution: The thiophene rings can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Reduction: The compound can be reduced under specific conditions, potentially affecting the germanium center or the thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Reduction: Reduced forms of the thiophene rings or germanium center.
Scientific Research Applications
Tetra(thiophen-2-yl)germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a ligand in coordination chemistry.
Material Science: Incorporated into organic semiconductors and optoelectronic devices due to its unique electronic properties.
Biology and Medicine:
Industry: Utilized in the development of advanced materials with specific electronic and photonic properties.
Mechanism of Action
The mechanism of action of tetra(thiophen-2-yl)germane largely depends on its application. In material science, its electronic properties are influenced by the conjugation of the thiophene rings and the germanium center. The compound can interact with various molecular targets and pathways, such as:
Electronic Pathways: The conjugated system allows for efficient charge transport, making it suitable for use in organic semiconductors.
Photonic Pathways: The compound can exhibit photoluminescence, which is useful in optoelectronic applications.
Comparison with Similar Compounds
Tetra(thiophen-2-yl)silane: Similar structure but with a silicon center instead of germanium. It has different electronic properties due to the difference in atomic size and electronegativity.
Tetra(thiophen-2-yl)stannane: Contains a tin center, which can impart different reactivity and stability compared to germanium.
Tetrathienylethene: A compound with a similar thiophene framework but different central atom and bonding, used in aggregation-induced emission studies.
Uniqueness: Tetra(thiophen-2-yl)germane is unique due to the presence of germanium, which can enhance its electronic properties and stability compared to its silicon and tin analogs. This makes it particularly valuable in applications requiring specific electronic and photonic characteristics.
Properties
CAS No. |
62473-54-5 |
|---|---|
Molecular Formula |
C16H12GeS4 |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
tetrathiophen-2-ylgermane |
InChI |
InChI=1S/C16H12GeS4/c1-5-13(18-9-1)17(14-6-2-10-19-14,15-7-3-11-20-15)16-8-4-12-21-16/h1-12H |
InChI Key |
KBXUKHYZXSLLER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)[Ge](C2=CC=CS2)(C3=CC=CS3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B10870610.png)
![Methyl 5-chloro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10870616.png)
![2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10870618.png)
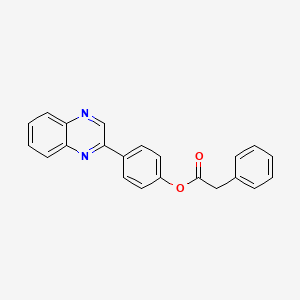
![N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10870631.png)
![1-(Pyridin-3-ylmethyl)octahydrothieno[3,4-B]pyrazine 6,6-dioxide](/img/structure/B10870634.png)
![10-(2-Furylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10870635.png)
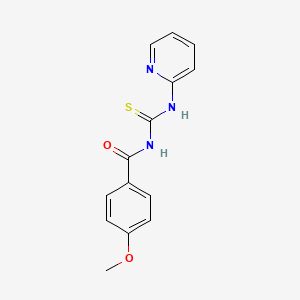
![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10870652.png)
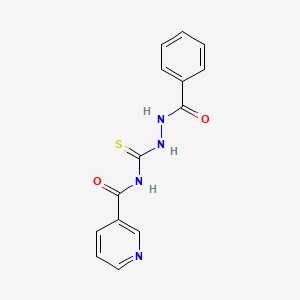
![2-{2-[3-(Pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole](/img/structure/B10870663.png)
![1-[4-(1,2-Benzisothiazol-3-YL)piperazino]-2-chloro-1-propanone](/img/structure/B10870667.png)
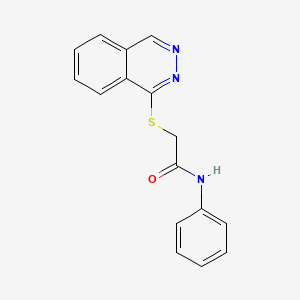
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B10870690.png)
